5-(aminomethyl)-N,N-dimethylpyrimidin-2-amine dihydrochloride
Overview
Description
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the reactants, conditions, catalysts, and the reaction mechanism. It’s important to note that the synthesis process can vary depending on the desired yield, cost-effectiveness, and environmental impact .Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and X-ray crystallography to determine the molecular structure . The analysis provides information about the arrangement of atoms, types of bonds, bond lengths, and angles.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Novel Dihydrofolate Reductase Inhibitors Research has shown that 2,4-diaminopyrimidines with N,N-disubstituted aminomethyl residues at the 5-position, similar in structure to the compound of interest, have been designed as inhibitors of dihydrofolate reductase (DHFR). These compounds have shown potential in high-throughput synthesis and screening for enzymatic and in vitro antibacterial activity, highlighting their significance in the development of new antibacterial agents (Wyss et al., 2003).
Molecular Structures and Cocrystal Design Studies on molecular structures and cocrystal design involving similar pyrimidine derivatives have been conducted, revealing insights into the intramolecular and intermolecular hydrogen bonding patterns. These findings are crucial for understanding the crystal engineering aspects of such compounds and their potential applications in designing materials with desired properties (Wu et al., 2005); (Rajam et al., 2018).
Antimicrobial and Antitumor Activities Research into the synthesis of new pyridothienopyrimidines and pyridothienotriazines based on pyrimidine scaffolds, similar to the compound of interest, has demonstrated antimicrobial activities. This underscores the potential of such compounds in the development of new antimicrobial agents (Abdel-rahman et al., 2002).
Chemical Reactivity and Synthesis of Dihydropyrimidine Derivatives Investigations into the chemical reactivity and synthesis of new dihydropyrimidine derivatives have provided valuable information on the functionalization of pyrimidine rings, which is relevant to the synthesis and application of the compound (Namazi et al., 2001).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-(aminomethyl)-N,N-dimethylpyrimidin-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-11(2)7-9-4-6(3-8)5-10-7;;/h4-5H,3,8H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOJRMUXINJKOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(aminomethyl)-N,N-dimethylpyrimidin-2-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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